- Acyclic Nucleoside Analogues as Inhibitors of Plasmodium falciparum dUTPase, Journal of Medicinal Chemistry, 2006, 49(14), 4183-4195

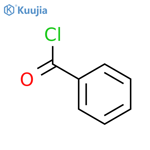

Cas no 942-95-0 (1-Propanol, 3-chloro-,1-benzoate)

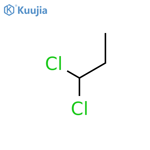

942-95-0 structure

Nombre del producto:1-Propanol, 3-chloro-,1-benzoate

1-Propanol, 3-chloro-,1-benzoate Propiedades químicas y físicas

Nombre e identificación

-

- 1-Propanol, 3-chloro-,1-benzoate

- 3-chloropropyl benzoate

- NSC 53786

- 1-Propanol, 3-chloro-, benzoate (6CI, 7CI, 8CI, 9CI)

-

- Renchi: 1S/C10H11ClO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

- Clave inchi: GCKCREURICWFPY-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=CC=CC=1)OCCCCl

Atributos calculados

- Calidad precisa: 198.044757g/mol

- Carga superficial: 0

- XLogP3: 3.1

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Cuenta de enlace giratorio: 5

- Masa isotópica única: 198.044757g/mol

- Masa isotópica única: 198.044757g/mol

- Superficie del Polo topológico: 26.3Ų

- Recuento de átomos pesados: 13

- Complejidad: 153

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

Propiedades experimentales

- Denso: 1.1672 g/cm3 (22 ºC)

- Punto de ebullición: 287.5°Cat760mmHg

- Punto de inflamación: 139.5°C

- índice de refracción: 1.5222 (589.3 nm 25 ºC)

- Disolución: Very slightly soluble (0.34 g/l) (25 º C),

1-Propanol, 3-chloro-,1-benzoate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1078274-250mg |

3-CHLOROPROPYL BENZOATE |

942-95-0 | 95% | 250mg |

$135 | 2024-06-07 | |

| 1PlusChem | 1P006COE-100mg |

3-CHLOROPROPYL BENZOATE |

942-95-0 | 97% | 100mg |

$42.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSW786-250mg |

3-chloropropyl benzoate |

942-95-0 | 95% | 250mg |

¥446.0 | 2024-04-15 | |

| Aaron | AR006CWQ-100mg |

3-CHLOROPROPYL BENZOATE |

942-95-0 | 97% | 100mg |

$61.00 | 2024-07-18 | |

| 1PlusChem | 1P006COE-250mg |

3-CHLOROPROPYL BENZOATE |

942-95-0 | 97% | 250mg |

$67.00 | 2024-04-19 | |

| A2B Chem LLC | AC95566-250mg |

3-Chloropropyl benzoate |

942-95-0 | 97% | 250mg |

$61.00 | 2024-07-18 | |

| Crysdot LLC | CD12003917-1g |

3-Chloropropyl benzoate |

942-95-0 | 97% | 1g |

$327 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1078274-250mg |

3-CHLOROPROPYL BENZOATE |

942-95-0 | 95% | 250mg |

$95 | 2025-02-24 | |

| Ambeed | A164173-100mg |

3-Chloropropyl benzoate |

942-95-0 | 97% | 100mg |

$25.0 | 2025-02-27 | |

| Ambeed | A164173-1g |

3-Chloropropyl benzoate |

942-95-0 | 97% | 1g |

$101.0 | 2025-02-27 |

1-Propanol, 3-chloro-,1-benzoate Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Condiciones de reacción

Referencia

- Novel process for the synthesis of indoline derivatives, India, , ,

Synthetic Routes 4

Condiciones de reacción

Referencia

- One-pot preparation of ω-methoxy-1-alkanol from ω-haloalkyl carboxylate, Japan, , ,

Synthetic Routes 5

Synthetic Routes 6

Condiciones de reacción

1.1 Catalysts: Molybdenum pentachloride Solvents: 1,2-Dichloroethane ; 3 h, rt

1.2 Solvents: Diethyl ether

1.2 Solvents: Diethyl ether

Referencia

- Group 5 and group 6 metal halides as very efficient catalysts for acylative cleavage of ethers, Tetrahedron, 2002, 58(36), 7327-7334

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Ammonium iodide Catalysts: Sulfuric acid , 1-[(Diphenylphosphinyl)methyl]-2-naphthalenol Solvents: Xylene ; rt; 24 h, 160 °C; 160 °C → rt

1.2 Reagents: Magnesium chloride Solvents: Dimethylformamide ; 12 h, 100 °C

1.2 Reagents: Magnesium chloride Solvents: Dimethylformamide ; 12 h, 100 °C

Referencia

- Organocatalytic Deoxyhalogenation of Alcohols with Inorganic Halides, ACS Catalysis, 2023, 13(13), 9033-9040

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Ammonium iodide Catalysts: 1-[(Diphenylphosphinyl)methyl]-2-naphthalenol Solvents: Xylene ; 24 h, 160 °C; 160 °C → rt

1.2 Reagents: Magnesium chloride Solvents: Dimethylformamide ; 12 h, 100 °C

1.2 Reagents: Magnesium chloride Solvents: Dimethylformamide ; 12 h, 100 °C

Referencia

- Efficient halogenation and green synthesis method of alkyl halide, China, , ,

Synthetic Routes 9

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Potassium carbonate , Oxygen Solvents: Dimethyl sulfoxide ; 3 h, 45 °C

Referencia

- Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions, RSC Advances, 2013, 3(43), 20246-20253

Synthetic Routes 11

Synthetic Routes 12

Condiciones de reacción

Referencia

- Reactions of 1,3-dioxolanes with iodine monochloride: formation of chlorohydrin esters and diol monoesters, Journal of the Chemical Society, 1993, (11), 2175-81

Synthetic Routes 13

Condiciones de reacción

Referencia

- Use of substituted 1,3-dioxanes for the synthesis of chloroalkyl benzoates and amino-substituted esters, Khimiya i Tekhnol. Furan. Soedin., 1982, 71, 71-5

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Sodium tert-butoxide , Oxygen Catalysts: 1,10-Phenanthroline , Cupric acetate Solvents: Dimethyl sulfoxide ; 24 h, 80 °C

Referencia

- Copper-catalyzed Csp3-O cross-coupling of unactivated alkyl halides with organic peroxides, Tetrahedron, 2014, 70(2), 212-217

Synthetic Routes 19

Synthetic Routes 20

1-Propanol, 3-chloro-,1-benzoate Raw materials

- 1,3-Dioxane, 2-phenyl-

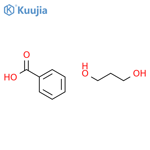

- 1,3-Propanediol,1-benzoate

- Propane, dichloro-(7CI,8CI,9CI)

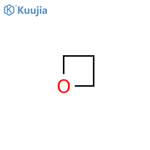

- Trimethylene Oxide, 97%

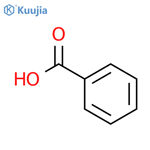

- Benzoic acid

- Benzoyl chloride

1-Propanol, 3-chloro-,1-benzoate Preparation Products

1-Propanol, 3-chloro-,1-benzoate Literatura relevante

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

942-95-0 (1-Propanol, 3-chloro-,1-benzoate) Productos relacionados

- 84-66-2(Diethyl phtalate)

- 65-85-0(Benzoic acid)

- 59-46-1(Procaine)

- 84-74-2(Dibutyl phthalate)

- 81-30-1(1,4,5,8-Naphthalenetetracarboxylic dianhydride)

- 84-61-7(Dicyclohexyl phthalate)

- 84-76-4(Dinonyl phthalate)

- 1421515-12-9(1-(2-chlorophenyl)-4-{4H-furo[3,2-b]pyrrole-5-carbonyl}piperazine)

- 2172521-95-6(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}pentanoic acid)

- 899728-42-8(ethyl 4-(4-acetamidobenzenesulfonyl)oxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:942-95-0)1-Propanol, 3-chloro-,1-benzoate

Pureza:99%

Cantidad:1g

Precio ($):194.0